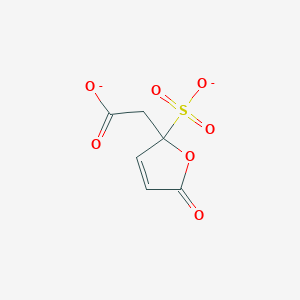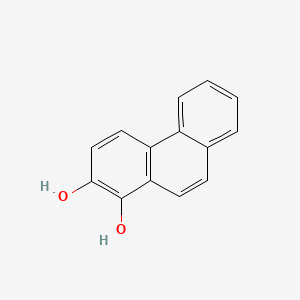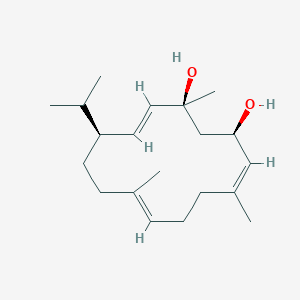
A-Cembrenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A-Cembrenediol is a naturally occurring diterpenoid compound found in various plants, including tobacco It is known for its unique chemical structure and diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cembra-2,7,11-triene-4,6-diol involves several steps. One common method starts with the alkylation of racemic sulfone, which is derived from an epoxide. The iodide is used for alkylation, followed by reduction to obtain a protected hydroxy acetal. Selective deprotection yields the alcohol, which is then converted into a bromide. This bromide is used to alkylate a keto phosphonate, and subsequent hydrolysis gives the aldehyde. The aldehyde undergoes cyclization under mild conditions, followed by treatment with methylmagnesium iodide to produce the racemic thunbergols .
Industrial Production Methods
Industrial production methods for cembra-2,7,11-triene-4,6-diol are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
A-Cembrenediol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of cembrene with chromium trioxide in aqueous acetone results in the formation of hydroxylated products at the C4 double bond .
Common Reagents and Conditions
Common reagents used in the reactions of cembra-2,7,11-triene-4,6-diol include iodides for alkylation, methylmagnesium iodide for Grignard reactions, and chromium trioxide for oxidation. Reaction conditions typically involve mild temperatures and specific solvents to ensure selective transformations.
Major Products
The major products formed from the reactions of cembra-2,7,11-triene-4,6-diol include various hydroxylated derivatives and cyclized compounds, such as thunbergols .
Applications De Recherche Scientifique
A-Cembrenediol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound exhibits various biological activities, including anti-inflammatory and neuroprotective effects.
Industry: It is used in the development of new materials and as a bioactive compound in agricultural products.
Mécanisme D'action
The mechanism of action of cembra-2,7,11-triene-4,6-diol involves its interaction with specific molecular targets and pathways. For instance, in tobacco, it is biosynthesized via the 2-C-methyl-D-erythritol-4-phosphate metabolic pathway, involving enzymes such as cembrantrien-ol synthase and cytochrome P450 hydroxylase . The compound’s biological effects are mediated through its interaction with cellular receptors and enzymes, leading to various physiological responses.
Comparaison Avec Des Composés Similaires
A-Cembrenediol is part of the cembranoid family, which includes similar compounds such as:
4R-cembranoid: Known for its neuroprotective and anti-addictive properties.
Thunbergols: Cyclized derivatives of cembra-2,7,11-triene-4,6-diol with distinct biological activities.
Compared to these similar compounds, cembra-2,7,11-triene-4,6-diol stands out due to its unique chemical structure and diverse range of applications in various scientific fields.
Propriétés
Formule moléculaire |
C20H34O2 |
|---|---|
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
(1S,3R,4E,8E,12S,13E)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol |
InChI |
InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/b12-11+,16-7+,17-13+/t18-,19+,20-/m1/s1 |
Clé InChI |
RIVKDDXPCFBMOV-PTDQARIVSA-N |
SMILES isomérique |
C/C/1=C\CC/C(=C/[C@@H](C[C@](/C=C/[C@@H](CC1)C(C)C)(C)O)O)/C |
SMILES canonique |
CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C |
Synonymes |
4R-cembranoid cembra-2,7,11-triene-4,6-diol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


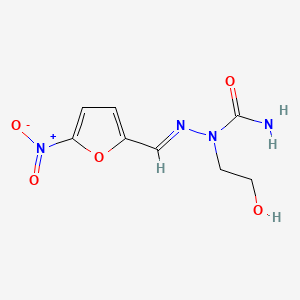
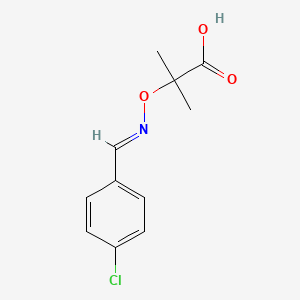
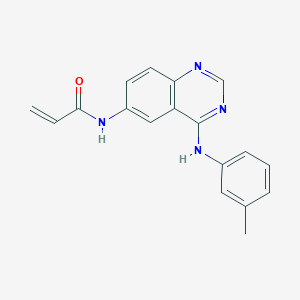
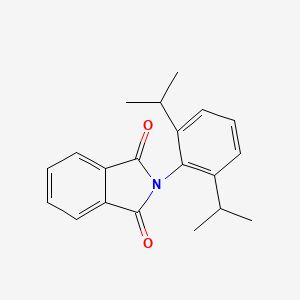
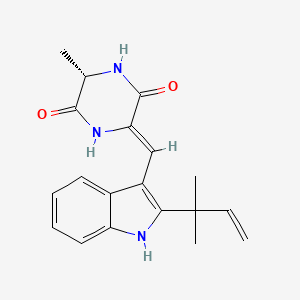
![N-[2-(2-methoxyphenoxy)ethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B1244201.png)
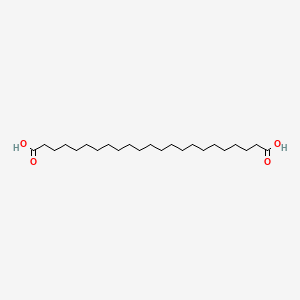
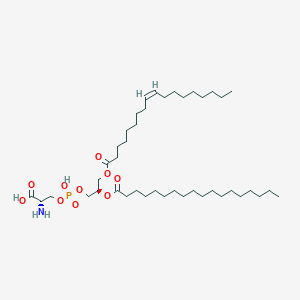
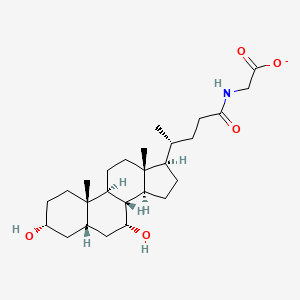
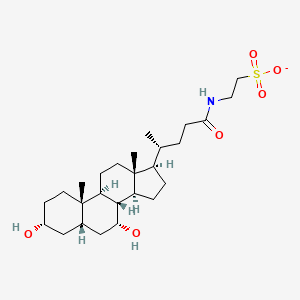
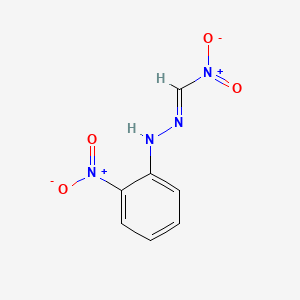
![N'-(3-chlorophenyl)-N-[(3-chlorophenyl)methylidene]methanimidamide](/img/structure/B1244210.png)
